(Des-Thr7)-Glucagon Trifluoroacetate
Description
Contextualizing Glucagon (B607659) in Metabolic Regulation
Glucagon is a 29-amino-acid peptide hormone primarily produced by the alpha cells of the pancreas. clevelandclinic.org Its main role is to counteract the effects of insulin (B600854), thereby preventing blood glucose levels from dropping too low (hypoglycemia). clevelandclinic.org When blood sugar is low, the pancreas releases glucagon, which then travels to the liver and stimulates the conversion of stored glycogen (B147801) into glucose (glycogenolysis) and the synthesis of glucose from other sources (gluconeogenesis). nih.govresearchgate.net This action raises blood glucose levels, restoring them to a normal range. clevelandclinic.org
Beyond glucose control, glucagon is also involved in the metabolism of lipids and amino acids. researchgate.netnih.gov It can promote the breakdown of fats and the conversion of amino acids into glucose. nih.gov Given its wide-ranging metabolic effects, the glucagon receptor is a significant target for the development of new therapies for metabolic disorders. nih.gov
Rationale for Peptide Modification in Receptor Agonism Research
Native peptides like glucagon are often modified for research purposes to enhance their properties or to probe their biological functions. nih.gov These modifications can serve several key objectives:
Improved Stability: Natural peptides can be quickly degraded by enzymes in the body, limiting their usefulness in experiments. researchgate.net Modifications can make them more resistant to this degradation.
Enhanced Potency and Selectivity: Changes to the amino acid sequence can increase a peptide's ability to bind to and activate its target receptor, or to bind to one specific receptor type over others.
Structure-Activity Relationship (SAR) Studies: By systematically altering the structure of a peptide and observing the effects on its activity, researchers can identify which parts of the molecule are crucial for its function. nih.govnih.govmdpi.com This knowledge is invaluable for designing new drugs. mdpi.com
Development of Antagonists: Modified peptides can be designed to bind to a receptor without activating it, thereby blocking the action of the natural hormone. nih.gov These antagonists are powerful tools for studying the physiological roles of the receptor. nih.gov
Positioning of (Des-Thr7)-Glucagon Trifluoroacetate (B77799) as a Research Probe
(Des-Thr7)-Glucagon Trifluoroacetate is a prime example of a modified peptide used as a research probe. The specific modification—the deletion of the threonine residue at position 7—is highly significant for its use in studying the glucagon receptor.
The N-terminal region (the first few amino acids) of glucagon and related peptides, such as glucagon-like peptide-1 (GLP-1), is critical for receptor activation. nih.gov Studies on GLP-1 have shown that the threonine at position 7 is important for the peptide's interaction with the receptor. mdpi.com Specifically, research on ultra-short GLP-1 analogs demonstrated that replacing Threonine-7 with another amino acid, aminoisobutyric acid (Aib), led to a greater than 100-fold decrease in the peptide's potency. mdpi.com This indicates that the side chain of the amino acid at this position plays a key role in the binding and activation of the receptor.
The "Trifluoroacetate" component of the name refers to the counter-ion that is associated with the peptide. Trifluoroacetic acid (TFA) is commonly used in the process of synthesizing and purifying peptides. researchgate.net As a result, the final peptide product is often a TFA salt, which is a stable and well-characterized form suitable for research applications. researchgate.net
Detailed Research Findings
While direct, quantitative data for (Des-Thr7)-Glucagon is not extensively published in publicly available literature, the importance of the N-terminal region of glucagon in receptor binding and activation is well-established through studies of related analogs. The data presented in the table below is illustrative and based on findings from structure-activity relationship studies of N-terminal glucagon and GLP-1 analogs. It aims to provide a conceptual understanding of how the deletion of a critical amino acid like Threonine-7 might impact the peptide's biological activity.
| Compound | Modification | Receptor Binding Affinity (Relative to Glucagon) | cAMP Production (Relative Potency) | Rationale for Inclusion |
|---|---|---|---|---|
| Glucagon (Native) | None | 100% | 100% | Reference compound for baseline activity. |
| [Des-His1]Glucagon | Deletion of Histidine at position 1 | ~6% | ~35% (Partial Agonist) | Demonstrates the critical role of the first amino acid in both binding and signal transduction. nih.gov |
| [Phe1]Glucagon | Replacement of Histidine-1 with Phenylalanine | ~22% | ~85% | Shows that an aromatic residue at position 1 can partially restore activity, highlighting the importance of specific chemical properties. nih.gov |
| [Aib7]GLP-1 (short-chain analog) | Replacement of Threonine-7 with Aib in a GLP-1 analog | Significantly Reduced | >100-fold decrease | Strongly suggests the crucial role of the side chain at position 7 for receptor activation in a closely related peptide. mdpi.com |
| (Des-Thr7)-Glucagon (Predicted) | Deletion of Threonine at position 7 | Expected to be Significantly Reduced | Expected to be Significantly Reduced | Based on the findings for related analogs, the deletion of Thr7 is predicted to severely impair the peptide's ability to bind to and activate the glucagon receptor. |
Properties
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H218N42O47S.C2HF3O2/c1-71(2)51-95(130(220)172-94(46-50-239-10)129(219)180-102(59-113(155)203)140(230)191-120(76(9)197)147(237)238)175-135(225)101(57-81-63-163-87-28-18-17-27-85(81)87)179-128(218)93(42-45-112(154)202)173-145(235)118(73(5)6)190-139(229)100(54-78-25-15-12-16-26-78)178-136(226)103(60-115(205)206)181-127(217)92(41-44-111(153)201)167-121(211)74(7)166-124(214)89(30-21-48-161-148(156)157)168-125(215)90(31-22-49-162-149(158)159)170-143(233)108(68-194)188-138(228)105(62-117(209)210)182-131(221)96(52-72(3)4)174-132(222)97(55-79-32-36-83(198)37-33-79)176-126(216)88(29-19-20-47-150)169-142(232)107(67-193)186-133(223)98(56-80-34-38-84(199)39-35-80)177-137(227)104(61-116(207)208)183-144(234)109(69-195)187-134(224)99(53-77-23-13-11-14-24-77)184-146(236)119(75(8)196)189-114(204)65-164-123(213)91(40-43-110(152)200)171-141(231)106(66-192)185-122(212)86(151)58-82-64-160-70-165-82;3-2(4,5)1(6)7/h11-18,23-28,32-39,63-64,70-76,86,88-109,118-120,163,192-199H,19-22,29-31,40-62,65-69,150-151H2,1-10H3,(H2,152,200)(H2,153,201)(H2,154,202)(H2,155,203)(H,160,165)(H,164,213)(H,166,214)(H,167,211)(H,168,215)(H,169,232)(H,170,233)(H,171,231)(H,172,220)(H,173,235)(H,174,222)(H,175,225)(H,176,216)(H,177,227)(H,178,226)(H,179,218)(H,180,219)(H,181,217)(H,182,221)(H,183,234)(H,184,236)(H,185,212)(H,186,223)(H,187,224)(H,188,228)(H,189,204)(H,190,229)(H,191,230)(H,205,206)(H,207,208)(H,209,210)(H,237,238)(H4,156,157,161)(H4,158,159,162);(H,6,7)/t74-,75+,76+,86-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSPPECWJFSANB-IYXYCECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CNC=N7)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H219F3N42O49S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3495.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Receptor Interaction and Binding Dynamics
Glucagon (B607659) Receptor Agonism Profile of (Des-Thr7)-Glucagon Trifluoroacetate (B77799)
The agonism profile of a compound describes its ability to bind to and activate a receptor. For (Des-Thr7)-Glucagon Trifluoroacetate, there is a lack of published research defining its specific activity at the glucagon receptor. It is unknown whether it acts as a full agonist, a partial agonist, or an antagonist.
Quantitative Analysis of Receptor Binding Affinity
The affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified through binding assays.
Saturation Binding Assays
Saturation binding assays are employed to determine the equilibrium dissociation constant (Kd), a measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity. There are no publicly available studies that have performed saturation binding assays to determine the Kd of this compound for the glucagon receptor.
Competitive Binding Studies
Competitive binding studies are used to determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound by measuring its ability to displace a known radiolabeled ligand from the receptor. This provides a relative measure of binding affinity. To date, no competitive binding studies have been published for this compound.
Examination of Receptor Activation Mechanisms
Upon binding to the glucagon receptor, an agonist triggers a cascade of intracellular events, beginning with the coupling to G-proteins.
G-Protein Coupling Selectivity and Efficiency
Glucagon receptors are known to primarily couple to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase. nih.gov However, coupling to other G-proteins, such as Gq, has also been observed. The G-protein coupling selectivity and efficiency of this compound have not been experimentally determined.
Adenylyl Cyclase Activation and Cyclic AMP Production
A primary downstream effect of glucagon receptor activation via Gs is the stimulation of adenylyl cyclase, leading to the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.gov The ability of this compound to activate adenylyl cyclase and the resulting levels of cAMP production have not been quantified in any published research.
Arrestin Recruitment and Receptor Internalization Pathways
Upon agonist binding, GPCRs like the GCGR undergo conformational changes that not only trigger G protein-dependent signaling but also initiate processes of desensitization and internalization, which are primarily mediated by β-arrestins. These processes are crucial for terminating the initial signal and for the subsequent resensitization of the receptor.
Arrestin Recruitment:
The recruitment of β-arrestin-1 and β-arrestin-2 to the activated GCGR is a key step in signal termination. This process is typically preceded by the phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). Studies have shown that modifications in the N-terminal region of glucagon analogs can significantly impact the efficacy of β-arrestin recruitment. nih.gov This has led to the concept of "biased agonism," where an analog might preferentially activate G protein signaling pathways over β-arrestin recruitment, or vice versa. nih.gov
While direct experimental data on β-arrestin recruitment specifically for this compound is not available in the reviewed scientific literature, research on other N-terminally modified glucagon analogs provides valuable insights. For instance, substitutions near the N-terminus of glucagon have been shown to reduce β-arrestin-2 recruitment efficacy, sometimes with a lesser effect on cAMP signaling. nih.gov The deletion of the threonine residue at position 7 in this compound represents a significant alteration in the N-terminal region, which is known to be critical for receptor interaction. nih.gov It is therefore plausible that this modification could alter the conformation of the bound peptide, thereby affecting the subsequent recruitment of β-arrestins.
Recent structural studies have revealed that the GCGR can engage with β-arrestin in a "tail" conformation, where the interaction is primarily mediated by the receptor's C-terminal tail rather than its transmembrane core. nih.govnih.gov This unique binding mode governs β-arrestin recruitment at the plasma membrane and subsequent receptor endocytosis. nih.gov Any alteration in the agonist-induced receptor conformation, potentially caused by the deletion of Thr7, could influence this tail engagement and thus modulate β-arrestin recruitment.
Receptor Internalization Pathways:
Following β-arrestin recruitment, the receptor-arrestin complex is targeted for internalization, a process that removes the receptor from the cell surface, further contributing to signal desensitization. The internalization of the GCGR is a complex process that can occur through multiple pathways.
Research indicates that the GCGR can be internalized via both clathrin-mediated endocytosis and caveolin-dependent pathways. researchgate.net The choice of pathway can be influenced by the specific agonist and the cellular context. For example, studies on the related glucagon-like peptide-1 receptor (GLP-1R) have shown that different agonists can induce distinct internalization profiles. nih.gov
While specific internalization assays for this compound have not been reported in the available literature, the general mechanisms provide a framework for understanding its potential behavior. The internalization process is often linked to the pattern of β-arrestin recruitment. Therefore, if the deletion of Thr7 leads to altered β-arrestin engagement, it is likely to have a corresponding effect on the rate and pathway of GCGR internalization.
The table below summarizes the key proteins involved in the arrestin recruitment and receptor internalization pathways of the glucagon receptor, which would theoretically be engaged by this compound.
| Protein/Complex | Function in Receptor Internalization | Potential Impact of (Des-Thr7)-Glucagon |
| G Protein-Coupled Receptor Kinases (GRKs) | Phosphorylate the activated GCGR, creating binding sites for β-arrestins. | Altered receptor conformation induced by the analog could affect GRK access and phosphorylation efficiency. |
| β-Arrestin-1 / β-Arrestin-2 | Bind to the phosphorylated GCGR, sterically hindering further G protein coupling and acting as adaptors for internalization machinery. nih.govacs.org | Deletion of Thr7 may lead to biased signaling, potentially reducing β-arrestin recruitment efficacy. nih.gov |
| Clathrin | A coat protein that forms pits on the plasma membrane, mediating the endocytosis of many GPCRs, including the GCGR. researchgate.net | The extent of clathrin-mediated endocytosis could be altered if β-arrestin recruitment is affected. |
| Caveolin | A structural protein of caveolae, which are flask-shaped invaginations of the plasma membrane involved in an alternative internalization pathway for the GCGR. researchgate.net | The preference for clathrin- versus caveolin-mediated pathways might be influenced by the specific agonist-receptor conformation. |
The following table presents a hypothetical comparison of signaling properties based on the concept of biased agonism, which could be applicable to analogs like this compound. The values are illustrative and not based on direct experimental data for this specific compound.
| Ligand | Gs Protein Activation (cAMP production) - Relative Potency | β-Arrestin Recruitment - Relative Efficacy | Predicted Internalization Rate |
| Native Glucagon | 100% | 100% | High |
| Hypothetical Biased Agonist (e.g., (Des-Thr7)-Glucagon) | 80% | 40% | Moderate to Low |
| Hypothetical Super-Agonist | 120% | 110% | Very High |
Intracellular Signaling Cascades and Downstream Molecular Effects
Protein Kinase A Pathway Activation
Upon binding of a glucagon (B607659) analog to the GCGR, a conformational change in the receptor is induced, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. nih.gov This activation stimulates the enzyme adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov The accumulation of intracellular cAMP is a critical second messenger that, in turn, activates Protein Kinase A (PKA). nih.gov PKA is a key enzyme that phosphorylates a multitude of downstream target proteins, thereby mediating the physiological effects of glucagon. biosynth.com
The activation of PKA is a central event in glucagon signaling, leading to the modulation of various metabolic enzymes and transcription factors that collectively contribute to an increase in blood glucose levels.
Modulation of Key Enzymes in Metabolic Pathways
The activation of PKA by a glucagon analog like (Des-Thr7)-Glucagon Trifluoroacetate (B77799) would be expected to influence the activity of key enzymes involved in glucose metabolism, primarily in the liver.
One of the primary and most immediate effects of PKA activation is the stimulation of glycogenolysis, the process of breaking down stored glycogen (B147801) into glucose. PKA phosphorylates and thereby activates another enzyme called phosphorylase kinase. nih.gov Activated phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase. nih.gov Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, catalyzing the cleavage of glucose-1-phosphate from glycogen chains. This ultimately leads to the release of glucose into the bloodstream.
Table 1: Anticipated Effect of (Des-Thr7)-Glucagon Trifluoroacetate on Glycogen Phosphorylase Activity
| Treatment Condition | Glycogen Phosphorylase Activity (Units/mg protein) | Fold Change |
| Control (untreated hepatocytes) | 10.5 ± 1.2 | 1.0 |
| Glucagon (10 nM) | 45.2 ± 3.8 | 4.3 |
| This compound (10 nM) | Predicted to be altered compared to native glucagon | Dependent on receptor binding affinity |
Note: The data in this table is illustrative and based on the known effects of native glucagon. The actual activity of this compound would depend on its specific binding kinetics and efficacy at the glucagon receptor.
Glucagon signaling also exerts control over the glycolytic and gluconeogenic pathways through the regulation of the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2). PKA phosphorylates this enzyme, which leads to the activation of its fructose-2,6-bisphosphatase domain and the inhibition of its phosphofructokinase-2 domain. biosynth.com This results in a decrease in the intracellular concentration of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (a key glycolytic enzyme) and an inhibitor of fructose-1,6-bisphosphatase (a key gluconeogenic enzyme). The net effect is the inhibition of glycolysis and the stimulation of gluconeogenesis. While glucagon does not directly affect phosphofructokinase-1 activity through phosphorylation, it modulates its activity via this allosteric effector. nih.gov
Table 2: Expected Modulation of Key Regulatory Enzymes by this compound
| Enzyme | Effect of Glucagon Signaling | Anticipated Effect of this compound |
| Phosphofructokinase-1 (PFK-1) | Inhibition (indirect) | Inhibition |
| Fructose-1,6-bisphosphatase (FBPase-1) | Activation (indirect) | Activation |
Analysis of Gene Expression Modulation
The impact of this compound on gene expression would be contingent on its ability to activate the PKA-CREB signaling axis. The magnitude of this effect would be proportional to its binding affinity and efficacy at the glucagon receptor.
Table 3: Potential Gene Expression Changes in Hepatocytes in Response to this compound
| Gene Target | Function | Expected Change in Expression |
| PEPCK | Key enzyme in gluconeogenesis | Upregulation |
| Glucose-6-Phosphatase | Catalyzes the final step of gluconeogenesis | Upregulation |
| Glucokinase | Key enzyme in glycolysis | Downregulation |
Physiological and Metabolic Perturbations in Preclinical Models
Regulation of Glucose Homeostasis in in vivo Animal Models
The impact of (Des-Thr7)-Glucagon Trifluoroacetate (B77799) on glucose homeostasis in animal models has not been specifically detailed in available research. The effects of glucagon (B607659) analogs on blood glucose are a primary area of investigation, often aimed at developing treatments for diabetes. nih.gov
Hepatic Glucose Production Modulation
There is no specific information available in the reviewed literature concerning the direct effects of (Des-Thr7)-Glucagon Trifluoroacetate on the modulation of hepatic glucose production. Native glucagon is a potent stimulator of glucose release from the liver.
Glycogenolysis and Gluconeogenesis Rates
Specific data on how this compound influences the rates of hepatic glycogenolysis and gluconeogenesis are not available in the current body of scientific literature. These two processes are the primary mechanisms by which glucagon controls hepatic glucose output.
Impact on Lipid Metabolism in Experimental Systems
The precise effects of this compound on lipid metabolism in experimental systems have not been characterized in the available research. Glucagon and its analogs can influence various aspects of lipid metabolism, including synthesis and breakdown of fats in the liver. nih.gov
Hepatic Lipogenesis Pathways
Information regarding the influence of this compound on hepatic lipogenesis pathways is not present in the reviewed scientific literature. Native glucagon is known to suppress hepatic lipogenesis, the process of synthesizing fatty acids. nih.gov
Fatty Acid Oxidation Processes
There is no specific data detailing the impact of this compound on fatty acid oxidation processes. Glucagon signaling can promote the oxidation of fatty acids in the liver as a source of energy. nih.govnih.gov
Very Low-Density Lipoprotein Secretion Dynamics
The effect of this compound on the dynamics of very low-density lipoprotein (VLDL) secretion from the liver is not documented in the available literature. Glucagon can inhibit the secretion of VLDL-triglycerides from the liver. nih.gov
Influence on Pancreatic Hormone Secretion in ex vivo Models
Detailed research findings and data tables on the specific effects of this compound on alpha-cell glucagon secretion in ex vivo models are not available in the current scientific literature.
Detailed research findings and data tables on the specific effects of this compound on beta-cell insulin (B600854) secretion in ex vivo models are not available in the current scientific literature.
Structure Activity Relationship Sar Investigations
Systematic Analysis of the Thr7 Residue's Contribution to Biological Activity
The N-terminal region of glucagon (B607659) is critical for its biological activity, with the first few amino acids playing a pivotal role in receptor activation. The threonine residue at position 7 (Thr7) is situated within this crucial domain. While direct studies on the simple deletion of Thr7 in glucagon are not extensively detailed in publicly available literature, the importance of this position can be inferred from substitution studies on glucagon and its closely related peptide, glucagon-like peptide-1 (GLP-1).
For GLP-1, the corresponding residue at position 7 is a histidine, which has been shown to be critical for both receptor binding and activation. nih.gov Deletion of His7 in GLP-1 leads to a significant decrease in binding affinity and a more than 80% reduction in biological activity. nih.gov Alanine-scanning studies, where individual amino acids are replaced by alanine (B10760859), have also highlighted the importance of the side chains of residues at positions 7, 10, 12, 13, and 15 for direct interaction with the GLP-1 receptor. nih.govresearchgate.net Given the high degree of homology between glucagon and GLP-1 and their respective receptors, it is highly probable that the Thr7 residue in glucagon also plays a significant role in receptor interaction and subsequent signal transduction.
Comparative Pharmacology with Native Glucagon
Native glucagon is a 29-amino acid peptide that acts primarily on the liver to stimulate glucose production. nih.gov Its biological activity is mediated by its binding to the glucagon receptor (GCGR), a member of the Class B G protein-coupled receptor (GPCR) family. nih.gov The interaction of glucagon with its receptor is a two-step process: the C-terminal part of the peptide binds to the large N-terminal extracellular domain of the receptor, which then allows the N-terminal region of the peptide to interact with the transmembrane domain of the receptor, leading to its activation. nih.gov
The deletion of the Thr7 residue in (Des-Thr7)-Glucagon would likely have a profound impact on its pharmacological profile compared to native glucagon. Based on the critical role of the N-terminal region, a significant reduction in both binding affinity and agonist potency at the GCGR is expected. The table below provides a predictive comparison based on the known functions of the N-terminal residues.
Table 1: Predicted Comparative Pharmacology of Native Glucagon and (Des-Thr7)-Glucagon
| Feature | Native Glucagon | (Des-Thr7)-Glucagon (Predicted) | Rationale for Prediction |
| Receptor Binding Affinity (Kd) | High | Significantly Lower | Deletion of a key residue in the N-terminal activation domain likely disrupts receptor interaction. |
| Agonist Potency (EC50) | High | Significantly Lower | Reduced binding affinity is expected to lead to a requirement for higher concentrations to elicit a biological response. |
| Signal Transduction (cAMP production) | Robust | Markedly Reduced | Impaired receptor activation would lead to diminished downstream signaling. |
Contrasting SAR with Other Glucagon and Glucagon-Like Peptide 1 Analogs
The structure-activity relationships of numerous glucagon and GLP-1 analogs have been investigated to develop new therapeutic agents. These studies provide a valuable framework for understanding the likely consequences of the Thr7 deletion.
N-Terminal Modification Impacts on Potency
Modifications at the N-terminus of both glucagon and GLP-1 have been shown to have dramatic effects on their potency. For instance, N-terminal modifications of GLP-1 have been explored to confer resistance to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). nih.gov While some of these modifications, such as N-methylation of His7, can preserve biological activity, the complete removal of the N-terminal histidine (His1) in glucagon analogs results in antagonists. nih.gov This underscores the exquisite sensitivity of the N-terminal region to structural changes. The deletion of an internal residue like Thr7 is a significant modification that would be expected to severely compromise agonist activity.
C-Terminal Region Contributions to Receptor Engagement
The C-terminal region of glucagon (residues 12-29) is primarily responsible for the initial high-affinity binding to the extracellular domain of the receptor. While the Thr7 deletion is in the N-terminal region, any significant conformational change it induces could indirectly affect the presentation of the C-terminal region to the receptor, potentially leading to a further reduction in binding affinity. However, the primary impact of the Thr7 deletion is anticipated to be on the activation step rather than the initial binding. Studies on chimeric receptors have shown that the N-terminal region of GLP-1 is selectively recognized by the transmembrane domain of its receptor. nih.gov
Identification of Critical Residues for Agonist Efficacy
Alanine-scanning mutagenesis has been a powerful tool in identifying critical residues for the biological activity of GLP-1. These studies have revealed that in addition to the N-terminal histidine, residues such as Gly10, Asp15, and Ser17 are essential for its insulinotropic activity. nih.gov While a complete alanine scan of glucagon has also been performed, the data for position 7 is not as prominently highlighted in the context of simple activity loss as it is for GLP-1. However, the collective evidence strongly suggests that the integrity of the N-terminal helical structure, which includes Thr7, is paramount for agonist efficacy.
The table below summarizes the effects of various N-terminal modifications on GLP-1 analogs, providing a comparative context for the predicted effect of the Thr7 deletion in glucagon.
Table 2: Effects of N-Terminal Modifications on GLP-1 Analog Activity
| Peptide | Modification | Effect on Receptor Affinity | Effect on Biological Activity | Reference |
| GLP-1(7-36)amide | Native Peptide | High | High | nih.gov |
| [Ala10]-GLP-1(7-36)amide | Gly10 -> Ala | Significantly Reduced | Significantly Reduced | nih.gov |
| [Ser15]-GLP-1(7-36)amide | Asp15 -> Ser | Significantly Reduced | Significantly Reduced | nih.gov |
| [Arg17]-GLP-1(7-36)amide | Ser17 -> Arg | Significantly Reduced | Significantly Reduced | nih.gov |
| des-His7-GLP-1 | Deletion of His7 | Significantly Reduced | Markedly Reduced | nih.gov |
Peptide Stability and Aggregation Characteristics in Research Systems
Assessment of Enzymatic Degradation Resistance in in vitro Assays
Glucagon (B607659) and its analogs are susceptible to enzymatic degradation, primarily by dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (NEP). DPP-IV is known to cleave the N-terminal His-Ser dipeptide, leading to an inactive metabolite. While direct enzymatic degradation data for (Des-Thr7)-Glucagon is not extensively documented in publicly available literature, insights can be drawn from studies on native glucagon and other analogs.
The deletion of the threonine residue at position 7 (Thr7) in (Des-Thr7)-Glucagon may influence its conformation and, consequently, its susceptibility to enzymatic attack. The region around Thr7 is not the primary cleavage site for DPP-IV; however, alterations in the peptide's secondary structure could indirectly affect the accessibility of the N-terminus to the enzyme.
In vitro degradation assays are crucial for evaluating the stability of peptide analogs. A common method involves incubating the peptide with purified enzymes or in biological matrices like plasma or serum, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to quantify the remaining intact peptide over time. The results are often expressed as the half-life (t½) of the peptide in the assay system. For instance, studies on glucagon-like peptide-2 (GLP-2), a related peptide, have shown a half-life of approximately 8.0 hours in human plasma in vitro, a degradation that is significantly inhibited by the presence of a DPP-IV inhibitor oup.comnih.gov.
Novel assay methods, such as those using fluoresceinated and biotinylated glucagon (FBG), offer high-throughput screening capabilities to assess proteolytic degradation by quantifying the separation of fluorescent and biotin (B1667282) tags upon cleavage nih.gov. Such assays could be adapted to evaluate the enzymatic stability of (Des-Thr7)-Glucagon and compare it to native glucagon.
Table 1: Representative in vitro Half-life of Glucagon-related Peptides in Human Plasma
| Peptide | Primary Degrading Enzyme | in vitro Half-life (Human Plasma) | Citation |
|---|---|---|---|
| Glucagon-Like Peptide-1 (GLP-1) | Dipeptidyl Peptidase-IV (DPP-IV) | Minutes | nih.gov |
| Glucagon-Like Peptide-2 (GLP-2) | Dipeptidyl Peptidase-IV (DPP-IV) | ~8.0 hours | oup.comnih.gov |
| Native Glucagon | DPP-IV, Neutral Endopeptidase | Variable, generally short | oup.com |
| (Des-Thr7)-Glucagon | Not specifically determined | Not specifically determined | N/A |
This table is illustrative and based on data for related peptides. Specific data for (Des-Thr7)-Glucagon is not available.
Fibril Formation and Oligomerization Propensity
A significant challenge in the formulation and use of glucagon and its analogs is their high propensity to aggregate and form amyloid-like fibrils, which are insoluble and biologically inactive nih.govnih.gov. This aggregation is a nucleation-dependent process that can be monitored by various biophysical techniques.
The Thioflavin T (ThT) fluorescence assay is a widely used method to detect and quantify amyloid fibril formation. ThT dye exhibits a characteristic increase in fluorescence upon binding to the β-sheet structures that are predominant in amyloid fibrils nih.govnih.gov. Kinetic studies using ThT typically show a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation) nih.gov.
For native glucagon, fibril formation is influenced by factors such as concentration, pH, temperature, and agitation nih.govnih.gov. At acidic pH, where it is more soluble, glucagon still readily forms fibrils nih.govmit.edu. The deletion of Thr7 in (Des-Thr7)-Glucagon could potentially alter its aggregation kinetics. The region spanning residues 5-12 in glucagon is involved in its α-helical conformation, and modifications in this area could impact the conformational transitions that precede fibrillation. Structural studies on glucagon fibrils have identified key residues involved in stabilizing the fibrillar structure; for example, the F6A mutation was found to increase the lag time of fibril formation, suggesting the importance of aromatic interactions nih.gov. The absence of Thr7 might disrupt local hydrogen bonding networks, thereby affecting the stability of the monomeric state and influencing the rate of oligomerization and fibril formation.
Oligomerization, the formation of small, soluble, non-fibrillar aggregates, is often a precursor to the formation of larger, insoluble fibrils. For some peptide analogs like liraglutide, controlled oligomerization can enhance stability and prolong its half-life nih.govresearchgate.net. The impact of the Thr7 deletion on the oligomerization state of glucagon has not been specifically reported.
Table 2: Factors Influencing Glucagon Fibrillation Kinetics
| Factor | Effect on Fibrillation | Method of Observation | Citation |
|---|---|---|---|
| Concentration | Higher concentration generally accelerates fibrillation. | ThT fluorescence, Turbidity | nih.gov |
| pH | Fibrillation occurs at both acidic and neutral pH, with different fibril morphologies. | Electron Microscopy, CD Spectroscopy | nih.gov |
| Temperature | Increased temperature can accelerate fibrillation, though glucagon exhibits non-Arrhenius kinetics. | ThT fluorescence, Light Scattering | nih.govmit.edu |
| Agitation | Mechanical agitation can significantly shorten the lag phase. | ThT fluorescence | nih.gov |
| Amino Acid Substitution | Mutations in key regions can inhibit or accelerate fibrillation. | ThT fluorescence, TEM | nih.govnih.gov |
Implications of Aggregation on Experimental Reproducibility and Interpretation
The aggregation of (Des-Thr7)-Glucagon Trifluoroacetate (B77799) in research applications can have significant consequences for experimental outcomes. The formation of soluble oligomers and insoluble fibrils leads to a decrease in the concentration of the active, monomeric peptide, which can result in an underestimation of its biological activity. This variability can severely impact the reproducibility of experiments nih.gov.
Furthermore, peptide aggregates can sometimes exhibit cytotoxic effects, which could confound the interpretation of cellular assays nih.gov. The presence of aggregates can also interfere with certain analytical techniques. For instance, in immunoassays, conformation-specific antibodies may be required to distinguish between monomeric and aggregated forms of the peptide umich.edunih.gov.
The lack of a stable, ready-to-use formulation for many glucagon products necessitates their reconstitution from a lyophilized powder immediately before use, a practice that aims to minimize aggregation nih.gov. However, even after reconstitution, the peptide can begin to aggregate over time, making it crucial for researchers to use freshly prepared solutions and to be mindful of the potential for aggregation during the course of an experiment.
Strategies for Maintaining Peptide Integrity in Research Applications
Several strategies can be employed to minimize the aggregation and degradation of (Des-Thr7)-Glucagon in research settings, thereby enhancing the reliability of experimental data.
pH and Buffer Selection : Glucagon is most soluble at acidic pH (e.g., pH 2-3) or alkaline pH (e.g., pH 9), while its solubility is lowest near its isoelectric point (around pH 7) mit.edu. Conducting experiments at a pH where the peptide is more soluble can help to reduce aggregation. However, the chosen pH must also be compatible with the biological system under investigation.
Use of Excipients : Certain additives can stabilize peptide formulations.
Surfactants : Non-ionic surfactants like polysorbate 80 can increase the solubility of glucagon and reduce aggregation nih.gov.
Antioxidants : The inclusion of antioxidants such as L-methionine can prevent oxidative degradation of the peptide nih.gov.
Bulking Agents/Lyoprotectants : In lyophilized formulations, agents like mannitol (B672) or sucrose (B13894) are used to provide stability during freeze-drying and storage.
Controlled Temperature and Storage : Storing the peptide in its lyophilized form at low temperatures (e.g., -20°C) is the standard practice to ensure long-term stability. Once reconstituted, solutions should be used immediately or stored at 2-8°C for a limited time, as aggregation can still occur, albeit at a slower rate than at room temperature nih.gov.
Minimizing Agitation : Mechanical stress from shaking or stirring can accelerate fibril formation. Therefore, gentle handling of peptide solutions is recommended.
Chemical Modifications : While not a strategy for the end-user, the design of the peptide itself is a key factor. The deletion of Thr7 in (Des-Thr7)-Glucagon is one such modification. Other approaches include PEGylation or lipidation, which have been shown to improve the stability and pharmacokinetic profiles of peptides by promoting the formation of stable oligomers and reducing enzymatic degradation nih.govacs.org.
Table 3: Common Strategies to Enhance Peptide Stability in Research
| Strategy | Mechanism of Action | Example Application | Citation |
|---|---|---|---|
| pH Control | Increase solubility by moving away from the isoelectric point. | Formulation at acidic or alkaline pH. | mit.edunih.gov |
| Excipients (e.g., Polysorbate 80) | Reduce hydrophobic interactions and surface adsorption. | Inclusion in liquid formulations. | nih.gov |
| Cold Storage | Slow down chemical degradation and aggregation kinetics. | Storing reconstituted solutions at 2-8°C. | nih.gov |
| Lyophilization | Remove water to prevent hydrolysis and aggregation in the solid state. | Standard for commercial glucagon products. | nih.gov |
| Chemical Modification (e.g., PEGylation) | Increase hydrodynamic radius, sterically hinder enzyme access and aggregation. | PEGylated glucagon analogs. | acs.org |
Advanced Methodological Approaches in Experimental Research
High-Throughput Screening for Receptor Agonists and Antagonists
High-throughput screening (HTS) encompasses automated methods used to rapidly assess the biological or biochemical activity of a large number of compounds. For a molecule like (Des-Thr7)-Glucagon, which has been identified through peptide screening techniques, HTS is fundamental for its initial discovery and subsequent characterization. medchemexpress.com These methods are essential for determining how it interacts with the glucagon (B607659) receptor (GCGR) and for identifying other molecules that may act as agonists or antagonists at this same receptor.
The process typically involves screening a compound library against a specific target, in this case, the human glucagon receptor. eurofinsdiscovery.com Assays are designed to measure the receptor's response to the test compounds. For receptor agonists, the assay would measure the activation of the receptor, whereas for antagonists, it would measure the inhibition of receptor activation in the presence of a known agonist, such as native glucagon or an analogue like (Des-Thr7)-Glucagon. eurofinsdiscovery.com A common HTS method for G-protein coupled receptors (GPCRs) like the GCGR is a cell-based assay that measures the generation of the second messenger, cyclic AMP (cAMP). eurofinsdiscovery.com In an antagonist screening campaign, cells expressing the GCGR would be incubated with (Des-Thr7)-Glucagon Trifluoroacetate (B77799) to stimulate cAMP production, and compounds from the library would be tested for their ability to inhibit this response.
Illustrative findings from a hypothetical HTS campaign to identify a novel antagonist using (Des-Thr7)-Glucagon as the stimulating agonist are presented below.
| Compound ID | Test Concentration (µM) | Agonist Used | % Inhibition of Agonist Response | Hit Confirmation |
| Cmpd-001 | 10 | (Des-Thr7)-Glucagon | 5.2% | No |
| Cmpd-002 | 10 | (Des-Thr7)-Glucagon | 89.5% | Yes |
| Cmpd-003 | 10 | (Des-Thr7)-Glucagon | 12.7% | No |
| Cmpd-004 | 10 | (Des-Thr7)-Glucagon | 3.1% | No |
| Cmpd-005 | 10 | (Des-Thr7)-Glucagon | 92.1% | Yes |
This table is for illustrative purposes to demonstrate the type of data generated in HTS.
Cellular Assays for Functional Characterization
Following initial identification, cellular assays are employed to perform a detailed functional characterization of the compound. These assays use cultured cells that have been engineered to express the target receptor, allowing for a controlled environment to study the specific effects of the compound on receptor signaling pathways.
Live-Cell Imaging of Signaling Events
Live-cell imaging techniques, such as Förster Resonance Energy Transfer (FRET), allow for the real-time visualization of molecular interactions and conformational changes within a living cell. nih.gov FRET-based biosensors can be used to directly measure cAMP levels or to study the dynamics of the glucagon receptor itself. nih.govnih.gov
To study the effect of (Des-Thr7)-Glucagon Trifluoroacetate on receptor conformation, FRET can be used to monitor the movement of the receptor's extracellular domain (ECD) relative to its transmembrane domain (TMD). nih.gov In this setup, fluorescent proteins (e.g., a donor and an acceptor fluorophore) are attached to specific sites on the ECD and the TMD. In the resting state, the domains are in close proximity, resulting in a high FRET signal. Upon agonist binding, the ECD is thought to move away from the TMD, causing a decrease in the FRET signal. nih.gov Single-molecule FRET (smFRET) studies on the glucagon receptor have shown that while the ECD naturally fluctuates, the binding of glucagon induces a partial opening of the receptor. nih.gov Applying this technique to (Des-Thr7)-Glucagon would reveal the specific conformational state it stabilizes, providing insight into its mechanism of action at a molecular level.
Ex Vivo Tissue Perfusion Models
Ex vivo models use tissues or organs isolated from an organism and maintained in a viable state under controlled laboratory conditions. These models bridge the gap between in vitro cellular assays and in vivo studies, allowing for the investigation of a compound's effect in the context of a functional tissue.
Isolated Hepatocyte Studies
The liver is the primary target organ for glucagon, where it stimulates glycogenolysis and gluconeogenesis to increase hepatic glucose production (HGP). nih.govnih.gov Studies using isolated primary hepatocytes are therefore critical for characterizing the biological activity of a glucagon agonist like this compound.
Hepatocytes are isolated from liver tissue and cultured. mdpi.com To assess the effect of (Des-Thr7)-Glucagon, the cultured cells are incubated with the compound, and the rate of glucose production is measured. mdpi.com Experiments can be designed to differentiate between the stimulation of glycogenolysis (breakdown of stored glycogen) and gluconeogenesis (synthesis of new glucose). For instance, gluconeogenesis can be measured by providing the hepatocytes with labeled substrates like lactate (B86563) or pyruvate (B1213749) and tracking their incorporation into glucose. mdpi.com Glucagon is known to regulate these pathways by activating the PKA/CREB/PGC-1α signaling cascade. mdpi.com Investigating the effect of (Des-Thr7)-Glucagon on the phosphorylation of CREB and the expression of key gluconeogenic enzymes like PCK1 and G6PC in isolated hepatocytes would provide a detailed profile of its hepatic activity. mdpi.com
| Treatment Group | Glucose Production Rate (nmol/mg protein/hr) | PGC-1α mRNA Expression (Fold Change) |
| Control | 15.2 ± 2.1 | 1.0 |
| Glucagon (10 nM) | 45.8 ± 4.5 | 4.2 ± 0.5 |
| (Des-Thr7)-Glucagon (10 nM) | (Hypothetical Data) | (Hypothetical Data) |
This table illustrates the type of data obtained from isolated hepatocyte studies, with reference data for glucagon. mdpi.com
Pancreatic Islet Functionality Assessments
While the liver is the main target, glucagon and its analogues can also have effects within the pancreatic islets of Langerhans, which contain the α-cells that produce glucagon and the β-cells that produce insulin (B600854). nih.govnih.gov Ex vivo pancreatic islet perifusion (or perfusion) is a technique used to study the dynamics of hormone secretion from isolated islets in response to various stimuli. nih.govfrontiersin.org
In this model, islets are isolated from a pancreas and placed in a perifusion chamber where they are exposed to a continuous flow of medium containing different concentrations of nutrients (like glucose) and test compounds. nih.govfrontiersin.org Fractions of the outflowing medium are collected over time and analyzed for their content of insulin and glucagon. frontiersin.org To characterize this compound, it would be introduced into the perifusion system under different glucose conditions. This would reveal its effects on both α-cell function (autocrine regulation of glucagon secretion) and β-cell function (paracrine regulation of insulin secretion). For example, studies with glucagon antagonists have shown they can enhance glucose-stimulated insulin release, highlighting the complex interplay within the islet that can be probed with this technique. nih.gov
Application of Isotope Tracers in Metabolic Flux Studies
The study of the metabolic fate of this compound and its influence on systemic metabolism can be significantly enhanced through the use of isotope tracers. Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique for quantifying intracellular metabolic reaction rates that are otherwise unmeasurable. nih.gov This methodology involves the administration of a substrate labeled with a stable isotope, such as ¹³C, ¹⁵N, or ²H, and tracking its incorporation into various metabolites over time. nih.gov
In the context of this compound, a custom-synthesized, isotopically labeled version of the peptide would be introduced into an ex vivo model, such as perfused human liver tissue, or utilized in preclinical in vivo models. nih.gov For instance, specific amino acid residues within the peptide sequence could be labeled. A potential labeling strategy, analogous to methods developed for native glucagon, could involve incorporating stable isotopes into phenylalanine and leucine (B10760876) residues, such as [¹³C₉,¹⁵N]-Phenylalanine and [¹³C₆,¹⁵N]-Leucine. nih.gov
Following administration, tissue or plasma samples are collected at various time points. Metabolites are then extracted and analyzed using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass distribution vectors (MDVs) for metabolites of interest. nih.gov This data reveals the extent to which the labeled atoms from the tracer have been incorporated into downstream metabolic products.
By applying this data to comprehensive metabolic network models, researchers can calculate the flux through key pathways affected by this compound activity. For example, by tracing the labeled carbons from the peptide's amino acids, one could quantify their contribution to pathways like gluconeogenesis or the tricarboxylic acid (TCA) cycle within hepatocytes. This approach allows for a dynamic and quantitative assessment of the metabolic shifts induced by the compound, providing precise insights into its mechanism of action on hepatic glucose production and other core metabolic functions. nih.gov The limit of quantitation for such methods can be very low, often in the picogram per milliliter range, allowing for sensitive detection of the tracer and its metabolic products. nih.gov
| Parameter | Description | Analytical Method | Reference |
| Tracer | [¹³C,¹⁵N]-labeled (Des-Thr7)-Glucagon | Mass Spectrometry | nih.gov |
| Biological System | Ex vivo perfused human liver tissue | Tissue Culture, Perfusion System | nih.gov |
| Primary Measurement | Mass Distribution Vectors (MDVs) of metabolites | LC-MS/MS | nih.gov |
| Calculated Output | Metabolic flux rates (e.g., gluconeogenesis) | Computational Modeling | nih.govnih.gov |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry provides invaluable atomic-level insights into the behavior of this compound and its interaction with the glucagon receptor (GCGR), a class B G-protein coupled receptor (GPCR). nih.govfrontiersin.org Molecular dynamics (MD) simulations, in particular, are employed to study the conformational dynamics and stability of the ligand-receptor complex over time. youtube.com
The process begins with setting up a simulation system based on a high-resolution crystal structure of the GCGR, embedded within a model lipid bilayer (e.g., a POPC membrane) and solvated with water and ions to mimic physiological conditions. frontiersin.org The this compound peptide is then docked into the receptor's binding site. MD simulations track the movements of every atom in the system over a defined period, often accumulating microseconds of simulation time to observe significant conformational events. nih.gov
These simulations can reveal how the absence of the Threonine at position 7 affects the peptide's binding mode and the subsequent conformational changes in the receptor. Key metrics analyzed include the root mean square deviation (RMSD) to assess the stability of the complex, and the root mean square fluctuation (RMSF) to identify flexible regions of both the peptide and the receptor. youtube.com Unbiased MD simulations can elucidate the complex rearrangements of the receptor's transmembrane helices and extracellular domains that are necessary for signal transduction. nih.gov Enhanced sampling methods, such as metadynamics, can be used to compute the free-energy landscapes associated with receptor activation, providing a thermodynamic understanding of the process. nih.govnih.gov
| Simulation Parameter | Typical Value/Condition | Purpose | Reference |
| System Setup | GCGR in POPC bilayer, solvated | Mimic physiological environment | frontiersin.org |
| Simulation Time | 1-10 microseconds (µs) | Observe significant conformational changes | nih.gov |
| Force Field | AMBER, CHARMM, GROMOS | Define interatomic potentials | nih.gov |
| Analysis Metrics | RMSD, RMSF, Free Energy Landscapes | Assess stability, flexibility, and activation energetics | nih.govyoutube.com |
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org For this compound, docking studies are performed using the three-dimensional structure of the human glucagon receptor (GCGR). frontiersin.org Programs like AutoDock or Schrödinger's Glide are used to place the peptide into the binding pocket of the GCGR, which is known to involve both the extracellular domain (ECD) and the seven-transmembrane (7TM) domain. frontiersin.orgrsc.org
The docking algorithm generates numerous possible binding poses and scores them based on a function that estimates the binding affinity (e.g., in kcal/mol). rsc.org These scores are derived from calculating intermolecular energies, which include hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.org The results help identify the key amino acid residues in the GCGR that form critical interactions with the peptide.
Studies on glucagon analogs have shown that the C-terminal region of the peptide is crucial for binding to the receptor's ECD, while the N-terminus interacts with the 7TM binding pocket to initiate receptor activation. frontiersin.orgnih.gov For this compound, docking would specifically probe how the removal of the Thr7 residue alters the peptide's interaction with residues in the binding pocket, potentially affecting its binding affinity and efficacy compared to native glucagon. The output provides a static image of the likely binding conformation, which serves as a starting point for more extensive molecular dynamics simulations. rsc.org
| Interacting Residue (GCGR) | Interaction Type | Predicted Binding Energy Contribution (kcal/mol) | Reference |
| Asp64 (ECD) | Hydrogen Bond with His1 | High | frontiersin.org |
| Trp36 (ECD) | Hydrophobic Interaction with Phe6 | Moderate | frontiersin.org |
| Met309 (TM5) | van der Waals with Met27 | Low | nih.gov |
| Tyr142 (TM2) | Hydrogen Bond with Asp9 | High | nih.gov |
The biological activity of this compound is intrinsically linked to its three-dimensional structure, or conformation. In aqueous solution, glucagon and its analogs are known to be highly flexible, existing as an ensemble of different conformations. nih.gov However, upon binding to the GCGR, the peptide adopts a more ordered structure, typically an α-helix. nih.govnih.gov
Conformational analysis of this compound involves both experimental and computational methods. Experimentally, techniques like circular dichroism (CD) spectroscopy can be used to assess the secondary structure content (e.g., α-helix, β-sheet) of the peptide in different environments (e.g., in solution vs. in the presence of lipid micelles that mimic the cell membrane). acs.org
Computationally, MD simulations provide a detailed view of the peptide's conformational landscape. youtube.com These simulations can map the transition of this compound from a flexible state in solution to a stable, helical conformation within the receptor's binding site. frontiersin.org This analysis reveals how the absence of Thr7 might influence the stability of the helical structure, particularly in the region surrounding the modification. The binding of the peptide is understood to occur via a "conformational selection" mechanism, where the receptor stabilizes a specific pre-existing conformation of the peptide from its solution ensemble. youtube.com Understanding these conformational dynamics is critical for explaining the peptide's activity and for the rational design of new analogs with improved properties. nih.gov
| Method | Information Gained | Key Findings for Glucagon Analogs | Reference |
| Circular Dichroism (CD) | Secondary structure content (α-helix, β-sheet) | Increased helicity in membrane-mimicking environments | acs.org |
| Molecular Dynamics (MD) | Time-resolved conformational changes, flexibility | Peptide adopts a stable α-helical conformation upon receptor binding | youtube.com |
| Hydrogen/Deuterium Exchange (HDX) | Solvent accessibility, hydrogen bond networks | Stabilization of the N-terminal helix upon binding to the receptor's extracellular domain | nih.gov |
Future Research Directions and Unexplored Avenues
Elucidating Novel Downstream Signaling Effectors
The glucagon (B607659) receptor (GCGR) is a Class B G-protein coupled receptor (GPCR) primarily known for its coupling to the Gαs protein, which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). nih.gov This canonical pathway drives many of glucagon's metabolic effects, including the stimulation of glycogenolysis and gluconeogenesis in the liver. nih.gov
However, research has revealed that GCGR signaling is more complex, involving additional pathways. For instance, glucagon can stimulate the phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2) in a PKA-dependent manner, which also requires an increase in intracellular calcium. nih.gov Furthermore, the GCGR can influence other pathways like amino acid metabolism through the liver-alpha cell axis. nih.gov
The deletion of the threonine at position 7, a conserved residue among several related peptides, could potentially alter the conformational state of the receptor upon binding. frontiersin.org This altered conformation may lead to biased signaling, where the receptor preferentially activates one downstream pathway over another. A crucial future research direction is to investigate whether (Des-Thr7)-Glucagon Trifluoroacetate (B77799) acts as a biased agonist. Studies should be designed to quantify its potency and efficacy for various known signaling outputs.
Key research questions to be addressed include:
Does (Des-Thr7)-Glucagon Trifluoroacetate retain the ability to stimulate cAMP production with the same efficacy as native glucagon?
Is the activation of the ERK1/2 pathway enhanced or diminished relative to the cAMP pathway by this analog?
Could this compound reveal novel, yet-unidentified signaling pathways activated by the GCGR?
A systematic comparison of the signaling profile of glucagon and this compound would be highly informative.
| Signaling Pathway | Effector Measured | Glucagon (EC₅₀) | (Des-Thr7)-Glucagon (EC₅₀) |
|---|---|---|---|
| Gαs/cAMP | cAMP Accumulation | ~0.5 nM | To be determined |
| MAPK/ERK | ERK1/2 Phosphorylation | ~5.0 nM | To be determined |
| Calcium Flux | Intracellular Ca²⁺ Release | ~10.0 nM | To be determined |
Investigation of Cross-Reactivity with Related G-Protein Coupled Receptors
This compound belongs to a superfamily of structurally related peptides that includes glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), and glucose-dependent insulinotropic polypeptide (GIP). medchemexpress.comglucagon.com These peptides bind to their own distinct Class B GPCRs, but share sequence similarities. The threonine residue at position 7 is highly conserved in glucagon and GLP-1, but is substituted in GIP (Isoleucine) and GLP-2 (Serine). frontiersin.org Studies on chimeric peptides have indicated that the amino acid residues at positions 1 and 7 are critical determinants of selective ligand interaction with the GLP-1 and GIP receptors. frontiersin.org
Given the importance of the Thr7 residue for receptor selectivity, its deletion in this compound makes it an ideal candidate for investigating receptor cross-reactivity. It is plausible that the removal of this residue could either increase its promiscuity, allowing it to bind to and activate other related receptors, or further enhance its selectivity for the GCGR.
Future investigations should involve a comprehensive screening of this compound against a panel of related receptors, including the GLP-1, GLP-2, and GIP receptors. Such studies would typically involve competitive binding assays and functional assays measuring downstream signaling (e.g., cAMP production).
| Receptor | Glucagon (Kᵢ) | (Des-Thr7)-Glucagon (Kᵢ) |
|---|---|---|
| Glucagon Receptor (GCGR) | Low nM | To be determined |
| GLP-1 Receptor (GLP-1R) | High µM / No affinity | To be determined |
| GIP Receptor (GIPR) | High µM / No affinity | To be determined |
| GLP-2 Receptor (GLP-2R) | High µM / No affinity | To be determined |
The results would provide significant insight into the molecular determinants of ligand-receptor specificity within this important family of metabolic hormones.
Development of this compound as a Tool Compound
A "tool compound" is a molecule with specific and well-characterized properties that can be used to probe biological systems. This compound has the potential to be developed into such a tool for studying the glucagon receptor and its role in metabolism. medchemexpress.commedchemexpress.com
For Probing Specific Receptor Conformations
The interaction between a peptide ligand and its GPCR is a dynamic process that involves multiple contact points and induces conformational changes in the receptor, leading to G-protein coupling and signaling. Structure-activity relationship studies on related peptides like GLP-1 have consistently shown that the N-terminal region, including position 7, is essential for receptor binding and activation. nih.gov
The deletion of Thr7 likely results in a ligand that, while potentially still able to bind the GCGR, does so with a different orientation or engages different residues within the receptor's binding pocket. Future research could use this compound in conjunction with advanced biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy, cryogenic electron microscopy (Cryo-EM), or computational modeling. By comparing the receptor's structure when bound to native glucagon versus this analog, researchers could gain unprecedented insight into the specific role of the Thr7 interaction in stabilizing the active receptor state.
For Dissecting Complex Metabolic Networks
Glucagon's influence extends beyond hepatic glucose production to include roles in amino acid metabolism, lipid metabolism, and energy homeostasis. nih.govmdpi.com Dissecting the specific signaling events that lead to these diverse outcomes is a significant challenge.
If this compound is identified as a biased agonist (as discussed in 9.1) or an analog with a unique cross-reactivity profile (9.2), it could become an invaluable tool for metabolic research. For example, if it is found to potently stimulate gluconeogenesis (a cAMP-driven process) but fails to activate pathways related to amino acid turnover, it could be used in cellular and animal models to isolate the physiological consequences of specific glucagon-activated pathways. This would allow for a more precise dissection of the complex metabolic networks regulated by the glucagon receptor, helping to untangle which signaling cascades are responsible for which metabolic effects.
Q & A
Q. What statistical methods are robust for analyzing dose-response data with partial agonism?
- Answer : Fit data to a four-parameter logistic model (variable slope) using software like GraphPad Prism. Report EC₅₀, Hill slope, and maximal response (Emax) with 95% confidence intervals. For partial agonists, compare Emax to native glucagon using one-way ANOVA with Tukey’s post-hoc test .
Ethical & Reporting Standards
Q. What ethical considerations apply to in vivo studies using (Des-Thr⁷)-Glucagon?
Q. How should figures and tables be standardized in publications involving (Des-Thr⁷)-Glucagon?
- Answer : Follow ACS Style Guide recommendations:
- Figures : Label axes as "Time (min)" and "Blood Glucose (mmol/L)"; use grayscale patterns for bar graphs.
- Tables : Include synthesis yields, purity data, and statistical parameters (n, SEM).
- Raw data : Deposit in repositories like Zenodo with DOI links .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
